Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-
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Overview
Description
Methanone, [4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylmethyl)-1-piperidinyl]- is a complex organic compound that features a combination of bromophenyl, triazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylmethyl)-1-piperidinyl]- typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the formation of a triazole ring through a cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methanone, [4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylmethyl)-1-piperidinyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Chemistry
In chemistry, Methanone, [4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylmethyl)-1-piperidinyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine
Its triazole ring is known for its bioactivity, and the compound may exhibit properties such as antimicrobial, antifungal, or anticancer activities .
Industry
In industry, Methanone, [4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylmethyl)-1-piperidinyl]- can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of Methanone, [4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylmethyl)-1-piperidinyl]- involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The bromophenyl and piperidine moieties may enhance the compound’s binding affinity and specificity . Pathways involved in its action may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(morpholino)methanone: This compound shares the bromophenyl moiety but differs in the presence of a morpholino group instead of the triazole and piperidine rings.
(4-Bromophenyl)(3-methoxyphenyl)methanone: Similar in having a bromophenyl group, but with a methoxyphenyl group instead of the triazole and piperidine rings.
(4-Bromophenyl)(4-fluorophenyl)methanone: Contains both bromophenyl and fluorophenyl groups, differing from the triazole and piperidine structure.
Uniqueness
Methanone, [4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylmethyl)-1-piperidinyl]- is unique due to its combination of bromophenyl, triazole, and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C21H21BrN4O |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
(2-benzylpiperidin-1-yl)-[4-(4-bromophenyl)triazol-1-yl]methanone |
InChI |
InChI=1S/C21H21BrN4O/c22-18-11-9-17(10-12-18)20-15-26(24-23-20)21(27)25-13-5-4-8-19(25)14-16-6-2-1-3-7-16/h1-3,6-7,9-12,15,19H,4-5,8,13-14H2 |
InChI Key |
CJRUAEPWPPDNAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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